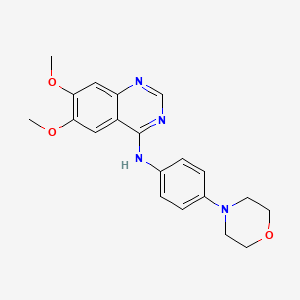

6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine

Description

Propriétés

IUPAC Name |

6,7-dimethoxy-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-25-18-11-16-17(12-19(18)26-2)21-13-22-20(16)23-14-3-5-15(6-4-14)24-7-9-27-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBURJZVOZSPSQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Vanguard of Targeted Therapy: A Technical Guide to the Discovery and Development of Quinazoline-Based Kinase Inhibitors

An In-depth Technical Guide for Drug Development Professionals

Abstract

The quinazoline scaffold stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous targeted therapies that have reshaped the landscape of oncology.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the journey of quinazoline-based kinase inhibitors from conceptual design to preclinical validation. We will dissect the core biology of their primary targets, elucidate their mechanism of action, and present the integrated workflow of their discovery and development. This includes an exploration of structure-activity relationships (SAR), detailed experimental protocols for their biological evaluation, and the strategies employed to overcome clinical challenges such as drug resistance. The content herein is synthesized from field-proven insights to explain the causality behind experimental choices, ensuring a narrative grounded in scientific integrity and practical application.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases, enzymes that regulate the vast majority of cellular processes, are critical drug targets, particularly in oncology where their dysregulation often drives malignant growth.[4][5] The quinazoline core, a fusion of a benzene and a pyrimidine ring, has emerged as a uniquely effective framework for designing potent and selective kinase inhibitors.[6] This success is exemplified by the FDA approval of several landmark drugs, including Gefitinib (Iressa) and Erlotinib (Tarceva), which have transformed the treatment of specific cancers.[2][4][7][8]

The Biological Imperative: Targeting Key Kinase Pathways

Quinazoline inhibitors have shown remarkable efficacy against several receptor tyrosine kinases (RTKs) pivotal to cancer cell proliferation, survival, and angiogenesis.[9] The most prominent targets include:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors, particularly non-small cell lung cancer (NSCLC).[10][11][12] Its signaling cascade promotes cell growth and division.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Primarily VEGFR-2, a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3][13]

-

Multi-Kinase Targets: Many quinazoline derivatives have been engineered as dual or multi-targeted inhibitors, simultaneously blocking several oncogenic pathways. This includes targeting HER2 (in breast cancer), FLT3, and Aurora Kinases (in acute myeloid leukemia, AML).[1][4][14]

The centrality of these kinases to cancer biology is why they are such compelling targets. The diagram below illustrates the EGFR signaling pathway, a primary target for many foundational quinazoline inhibitors.

Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Mechanism of Action: Competitive ATP Inhibition

The vast majority of quinazoline kinase inhibitors function by competitively binding to the ATP-binding site within the kinase domain.[4] This strategic occupation prevents the phosphorylation of downstream substrates, effectively shutting down the signaling cascade.[4] The key to their success lies in specific, high-affinity interactions:

-

Hinge Region Binding: The quinazoline core forms critical hydrogen bonds with backbone residues in the "hinge region" of the kinase, most notably with a conserved methionine residue (e.g., Met793 in EGFR).[2] This interaction anchors the inhibitor within the active site.

-

Reversible vs. Covalent Inhibition:

-

First-generation inhibitors like gefitinib and erlotinib bind reversibly.[4][7]

-

Second-generation inhibitors such as afatinib and dacomitinib were designed to form an irreversible covalent bond with a cysteine residue (e.g., Cys797 in EGFR), leading to a more sustained inhibition.[8][][16] This was a key strategy to overcome certain forms of acquired resistance.

-

The Drug Discovery and Development Cascade

The path from a chemical scaffold to a clinical candidate is a multi-stage process of design, synthesis, and rigorous testing. The quinazoline core serves as the starting point for extensive chemical modification to optimize potency, selectivity, and drug-like properties.

Caption: A generalized workflow for quinazoline-based kinase inhibitor development.

Lead Identification and Synthesis

The initial development of quinazoline inhibitors relies on both rational design, leveraging structural knowledge of the kinase ATP pocket, and high-throughput screening (HTS) of chemical libraries. Once a lead compound is identified, medicinal chemists undertake its synthesis and diversification.

Experimental Protocol: Representative Synthesis of a 4-Anilinoquinazoline Core

This protocol describes a common method for synthesizing the core structure, which can then be functionalized. The causality behind this two-step process is efficiency; creating a versatile intermediate (the dichloroquinazoline) allows for subsequent diversification at the C4 position.

Step 1: Synthesis of 2,4-Dichloroquinazoline

-

Rationale: This step creates a key electrophilic intermediate, making both the C2 and C4 positions reactive for subsequent nucleophilic substitution.

-

Procedure:

-

Combine anthranilic acid (1.0 equiv.) with an excess of urea.

-

Heat the mixture to 190-200°C for 1 hour to form 2,4-quinazolinediol.

-

Cool the mixture and add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.

-

Reflux the mixture for 4-6 hours.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Collect the resulting precipitate (2,4-dichloroquinazoline) by filtration and wash with cold water.

-

Step 2: Nucleophilic Substitution with a Substituted Aniline

-

Rationale: This is the key step for installing the aniline moiety, which is critical for binding in the ATP pocket. The choice of solvent and base is crucial to drive the reaction to completion.

-

Procedure:

-

Dissolve 2,4-dichloroquinazoline (1.0 equiv.) and a desired substituted aniline (1.1 equiv.) in isopropanol.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv.).

-

Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Cool the reaction, and collect the precipitated product (the 4-anilinoquinazoline derivative) by filtration.

-

Purify the product via recrystallization or column chromatography.

-

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization, systematically modifying the chemical structure to enhance biological activity and improve pharmacokinetic properties.[4] For 4-anilinoquinazolines, modifications at the C4, C6, and C7 positions are particularly crucial.[4][6]

Caption: Key positions for Structure-Activity Relationship (SAR) studies on the quinazoline scaffold.

Quantitative SAR Data Summary

The table below illustrates how systematic modifications can impact inhibitory potency against target kinases. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound ID | C6-Substituent | C7-Substituent | Target Kinase | IC₅₀ (nM) | Reference |

| Gefitinib | -Cl | -O(CH₂)₃-Morpholine | EGFR | 39 | |

| Erlotinib | -C≡CH | -OCH₃ | EGFR | ~2 | [17] |

| Lapatinib | -Cl | -O(CH₂)₃-SO₂-Furanyl | EGFR / HER2 | 10.8 / 29.2 | [4] |

| BPR1K871 | -H | -O(CH₂)₃-NH(CH₃)₂ | FLT3 / AURKA | 19 / 22 |

This data demonstrates the causality: changing the C6 and C7 substituents directly tunes the compound's potency and selectivity profile, allowing chemists to design inhibitors for specific single or multiple targets.

In Vitro Biological Evaluation

Once synthesized, new quinazoline derivatives must be rigorously tested to quantify their biological activity. This involves a tiered approach, starting with enzymatic assays to measure direct target inhibition, followed by cell-based assays to confirm activity in a more complex biological system.

Experimental Protocol: ELISA-Based Kinase Inhibition Assay

This protocol is a self-validating system for determining the IC₅₀ of an inhibitor against a specific kinase, such as VEGFR-2.

-

Principle: A plate is coated with a substrate for the target kinase. The kinase, ATP, and varying concentrations of the inhibitor are added. The amount of phosphorylated substrate is then quantified using a phosphorylation-specific antibody linked to a detectable enzyme (e.g., HRP), providing a direct measure of kinase activity.

-

Materials:

-

96-well microtiter plates coated with a kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1).

-

Recombinant human kinase (e.g., VEGFR-2).

-

Kinase reaction buffer.

-

ATP solution.

-

Test compounds (serially diluted).

-

Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).

-

TMB substrate solution.

-

Stop solution (e.g., 2N H₂SO₄).

-

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, then dilute further in kinase reaction buffer.

-

Reaction Setup: To each well of the substrate-coated plate, add 50 µL of the diluted test compound. Add 25 µL of the target kinase solution.

-

Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour to allow for phosphorylation.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS-T) to remove unreacted components.

-

Detection: Add 100 µL of the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Signal Development: Add 100 µL of TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate.

-

Stopping the Reaction: Add 100 µL of stop solution. The color will change to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Experimental Protocol: Cellular Antiproliferative Assay (MTT Assay)

This assay validates that the enzymatic inhibition observed translates into a functional anti-cancer effect in living cells.

-

Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serially diluted concentrations of the quinazoline inhibitor for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot this against the logarithm of inhibitor concentration to determine the EC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Overcoming Clinical Hurdles and Future Perspectives

The clinical journey of quinazoline inhibitors has been marked by both tremendous success and significant challenges, primarily acquired drug resistance and the need for favorable pharmacokinetic profiles.

The Challenge of Acquired Resistance

Prolonged treatment with first-generation EGFR inhibitors often leads to the emergence of resistance, most commonly through a "gatekeeper" mutation, T790M, in the EGFR active site.[7][16] This mutation sterically hinders the binding of drugs like gefitinib. This clinical reality drove the development of subsequent generations of inhibitors designed specifically to overcome this mechanism.

Improving Bioavailability

Early drug candidates often suffer from poor solubility and low oral bioavailability. As seen in the SAR section, a key strategy to overcome this is the modification of the C7 position of the quinazoline ring with solubilizing moieties, such as the morpholine group in gefitinib.[18] This chemical modification is a direct and causal intervention to improve the drug-like properties of the molecule, making it suitable for oral administration.

The Clinical Landscape and Future Directions

The quinazoline scaffold remains a highly relevant and actively pursued area of cancer research.

Table of Selected FDA-Approved Quinazoline-Based Kinase Inhibitors

| Drug Name | Primary Target(s) | Approved Indication(s) | Generation |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | 1st |

| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | 1st |

| Lapatinib | EGFR, HER2 | HER2+ Breast Cancer | 1st (Dual) |

| Vandetanib | VEGFR-2, EGFR, RET | Medullary Thyroid Cancer | 1st (Multi) |

| Afatinib | EGFR, HER2, HER4 | NSCLC, Breast Cancer | 2nd (Irreversible) |

| Dacomitinib | EGFR, HER2, HER4 | NSCLC | 2nd (Irreversible) |

Future research is focused on several exciting areas:

-

Targeting New Kinases: Applying the quinazoline scaffold to inhibit other cancer-relevant kinases like PI3K, CDKs, and JAKs.[14][19][20][21]

-

Hybrid Molecules: Designing hybrid drugs that combine the quinazoline core with other pharmacophores to achieve dual mechanisms of action or target multiple pathways simultaneously.[5][22]

-

Overcoming Next-Generation Resistance: Developing fourth-generation inhibitors to combat new resistance mutations (e.g., C797S) that arise after treatment with third-generation drugs.[11]

Conclusion

The discovery and development of quinazoline-based kinase inhibitors represent a paradigm of modern targeted cancer therapy. From the initial identification of a privileged chemical scaffold to the rational design of successive generations of drugs to overcome clinical resistance, this class of molecules demonstrates the power of integrating medicinal chemistry, molecular biology, and clinical science. The foundational principles of hinge-region binding, SAR-driven optimization, and rigorous biological validation have created life-saving medicines. The continued exploration of this versatile scaffold promises to yield even more precise and effective therapies, further solidifying the legacy of the quinazoline core in the fight against cancer.[23][24]

References

- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Pharmaceutical and Biosciences Journal.

- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evalu

- Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. International Journal of Pharmacy and Pharmaceutical Sciences.

- Quinazoline derivative compound (11d)

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.

- Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. Benchchem.

- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies.

- Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors. PubMed.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.

- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. R Discovery.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.

- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu

- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed.

- Erlotinib and Gefitinib, Epidermal Growth Factor Receptor Kinase Inhibitors, May Treat Non-Cancer-Related Tumor Necrosis Factor-α Mediated Inflamm

- Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry.

- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.

- Synthesis of series of quinazoline analogues as protein kinase inhibitors.

- Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). PubMed.

- Synthetic Methodologies and SAR of Quinazoline Deriv

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen.

- Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. PMC.

- EGFR Inhibitors and EGFR Signaling P

- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.

- Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman.

- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.

- Structures of EGFR inhibitors used in this study. Gefitinib, erlotinib...

- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. PMC.

- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC.

- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic

- ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE.

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences.

- Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar.

Sources

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. raco.cat [raco.cat]

- 5. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. Erlotinib and Gefitinib, Epidermal Growth Factor Receptor Kinase Inhibitors, May Treat Non-Cancer-Related Tumor Necrosis Factor-α Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Core as a Privileged Scaffold in Kinase Inhibition

An In-Depth Technical Guide to the Structure-Activity Relationship of 6,7-dimethoxy-4-quinazolinamine Analogs

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs, earning them the designation of "privileged structures." The quinazoline scaffold is a prominent member of this class, particularly in the development of protein kinase inhibitors.[1][2][3] This guide focuses on a specific, highly influential subset: the 6,7-dimethoxy-4-quinazolinamine analogs. This core structure serves as the foundation for numerous potent and selective inhibitors targeting key signaling proteins implicated in cancer and other diseases.

The quinazoline ring system functions as an effective mimic of the adenine moiety of adenosine triphosphate (ATP), enabling it to competitively bind within the ATP-binding pocket of various protein kinases.[1][4] The strategic placement of methoxy groups at the 6 and 7 positions of the quinazoline ring frequently enhances binding affinity and selectivity for critical oncogenic targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing these analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, supported by detailed experimental protocols and visual models to create a self-validating and authoritative resource.

Pillar 1: The 6,7-Dimethoxy-4-Anilinoquinazoline Core - A Blueprint for Potency

The foundational activity of this class of inhibitors stems from the precise architecture of the 4-anilinoquinazoline core. Each component plays a distinct and critical role in achieving high-affinity binding to the target kinase.

-

The Quinazoline Nucleus: The nitrogen atom at position 1 (N1) of the quinazoline ring is paramount. It typically acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide proton of a key "hinge region" amino acid in the kinase domain (e.g., Met769 in EGFR).[7][8] This interaction anchors the inhibitor within the ATP-binding site, a mechanistic feature common to first-generation EGFR inhibitors like gefitinib and erlotinib.[9]

-

The 6,7-Dimethoxy Groups: These substituents are not mere decorations; they are critical for optimizing potency. They extend into a hydrophobic pocket, where they can form favorable van der Waals interactions. Studies comparing analogs with and without these groups consistently demonstrate that the 6,7-dimethoxy substitution pattern leads to superior inhibitory effects against kinases like EGFR and VEGFR-2.[5] This highlights a fundamental SAR principle: leveraging specific sub-pockets within the active site is key to enhancing affinity.

Logical Relationship of the Core Scaffold

Below is a diagram illustrating the key functional components of the 6,7-dimethoxy-4-quinazolinamine scaffold and their primary roles in kinase inhibition.

Caption: Core components of the quinazoline scaffold and their functional roles.

Pillar 2: Structure-Activity Relationship at the 4-Anilino Position

While the quinazoline core provides the anchor, the substituent at the 4-amino position—typically an aniline ring—is the primary driver of potency and selectivity. This moiety projects towards the solvent-exposed region of the ATP pocket, offering a versatile point for modification.

The choice of substituent on the aniline ring dictates how the molecule interacts with different residues and can be tailored to target specific kinases or even dual-target multiple kinases. For instance, the development of Lapatinib as a dual EGFR and HER2 inhibitor was achieved through modifications at this position.[1][10]

Quantitative SAR Data

The following table summarizes the inhibitory activity of various 6,7-dimethoxy-4-anilinoquinazoline analogs against EGFR and HER2, demonstrating the profound impact of substitutions on the aniline ring.

| Compound ID | 4-Anilino Substituent | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Reference |

| Lapatinib | 3-chloro-4-((3-fluorobenzyl)oxy)aniline | 10.8 | 9.2 | [10] |

| 6j | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 1.8 | 87.8 | [4] |

| 7i | 3-chloro-4-(3-fluorobenzyloxy)-6-ureidoaniline | 17.32 | - | [11] |

| 3e | 3,4-dimethoxyaniline | 1500 (CLK1) | - | [12] |

Analysis of SAR Trends:

-

Halogenation: The presence of a small, electron-withdrawing group like chlorine at the 3-position of the aniline ring (as seen in Lapatinib and its derivatives) is a common and effective strategy to enhance potency.[4]

-

Solubilizing Side Chains: Larger substituents, often containing heteroatoms, are frequently introduced at the 4-position of the aniline ring. These chains can pick up additional interactions and, critically, improve the compound's pharmacokinetic properties. The (3-fluorobenzyl)oxy group in Lapatinib is a classic example.[10]

-

Urea Moiety: The introduction of a urea group at position 6 of the quinazoline ring, as seen in compound 7i, can form additional hydrogen bonds and increase binding affinity with EGFR.[11]

-

Target Specificity: As shown by compound 3e, altering the aniline substitution pattern can dramatically shift the kinase target profile, in this case towards CLK1 and GSK-3α/β, which are implicated in Alzheimer's disease.[12] This underscores the power of SAR to tune selectivity.

Pillar 3: Experimental Protocols for SAR Determination

To ensure scientific integrity, the claims made in any SAR study must be backed by robust, reproducible experimental data. The following protocols represent self-validating systems for evaluating the activity of novel 6,7-dimethoxy-4-quinazolinamine analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)

This protocol is designed to directly measure the ability of a test compound to inhibit the enzymatic activity of a target kinase.

Materials:

-

Recombinant human EGFR kinase domain (e.g., from a commercial vendor).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Poly(Glu,Tyr) 4:1 peptide substrate.

-

ATP solution (at the Kₘ concentration for EGFR).

-

Test compounds dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

-

384-well white assay plates.

Methodology:

-

Compound Preparation: Create a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor like Erlotinib (positive control).

-

Kinase Reaction:

-

Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP and measure light output via a luciferase reaction.

-

Data Analysis:

-

Normalize the data using the negative (100% activity) and positive (0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Causality and Validation: This assay directly measures target engagement. Correlating the IC₅₀ values from this assay with cellular activity from Protocol 2 is crucial to validate that the compound's anti-proliferative effect is indeed caused by the inhibition of the intended kinase target.

Protocol 2: Cell-Based Anti-Proliferative Assay (CCK-8 Method)

This assay determines the effect of a compound on the viability and proliferation of cancer cells that are dependent on the target kinase.

Materials:

-

Human cancer cell line (e.g., A549 non-small cell lung cancer, which overexpresses EGFR).[11]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

Cell Counting Kit-8 (CCK-8) reagent.

-

96-well clear-bottom cell culture plates.

-

Multichannel pipette and an incubator (37°C, 5% CO₂).

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[11]

-

Incubation: Incubate the plates for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the treated plates for 48-72 hours.

-

Viability Measurement:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C. The reagent is bioreduced by mitochondrial dehydrogenases in living cells to an orange, water-soluble formazan product.[11]

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Workflow Visualization

The following diagram illustrates the integrated workflow for a typical SAR study, from initial design to final data interpretation.

Caption: A typical experimental workflow for conducting SAR studies.

Biological Context: Inhibition of the EGFR Signaling Pathway

The clinical efficacy of 6,7-dimethoxy-4-quinazolinamine analogs as anticancer agents is rooted in their ability to inhibit critical cell signaling pathways. Overexpression or mutation of EGFR leads to aberrant activation of downstream pathways that drive cell proliferation and survival.[13] These quinazoline-based inhibitors block this cascade at its source.

Caption: Inhibition of the EGFR signaling cascade by quinazoline analogs.

By binding to the ATP site of the EGFR kinase domain, these compounds prevent the autophosphorylation required for receptor activation.[14] This blockade effectively shuts down the downstream RAS/MAP kinase and PI3K/AKT pathways, ultimately leading to the inhibition of tumor cell growth and proliferation.[15]

Conclusion and Future Perspectives

The 6,7-dimethoxy-4-quinazolinamine scaffold represents a highly successful and versatile platform in medicinal chemistry. The structure-activity relationships discussed herein demonstrate a clear logic: the quinazoline core acts as an anchor, the 6,7-dimethoxy groups enhance potency, and the 4-anilino moiety serves as a tunable element for optimizing selectivity and pharmacokinetic properties. The success of this scaffold has paved the way for numerous approved drugs and continues to inspire the design of next-generation inhibitors.

Future research in this area is focused on several key challenges:

-

Overcoming Resistance: Designing analogs that can inhibit EGFR mutants, such as the gatekeeper T790M mutation, which confers resistance to first-generation inhibitors.[16]

-

Multi-Targeting and Selectivity: Developing compounds that can selectively inhibit multiple key kinases (e.g., EGFR and VEGFR-2) to combat tumor angiogenesis and proliferation simultaneously.[17]

-

Exploring New Therapeutic Areas: Applying the SAR knowledge gained from oncology to design inhibitors for other kinase targets implicated in diseases like Alzheimer's and inflammation.[12][18]

By integrating rational design with robust, self-validating experimental workflows, the 6,7-dimethoxy-4-quinazolinamine scaffold will undoubtedly continue to be a source of novel and impactful therapeutics.

References

- Vertex AI Search. (2025, May 22).

- MD Anderson Cancer Center. (2016). Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands. European Journal of Medicinal Chemistry, 122, 264-279.

- Trivedi, P., et al. (2014, March 15). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed.

- PubMed. (2016, October 21). Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands.

- Frontiers in Chemistry. (2021, May 25).

- Chemical Methodologies. (2025, October 15). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay.

- PubMed. (2019, November 1). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors.

- PMC. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.

- Journal of Pharmaceutical Research International. The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.

- ResearchGate.

- MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).

- ACS Omega. (2025, March 14).

- Acta Poloniae Pharmaceutica. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)

- Bentham Science. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.

- Biochemical Journal. (2011). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain.

- PMC. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity.

- ResearchGate. (2026, January 17). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.

- Journal of Medicinal Chemistry. Structure–Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni.

- Medical and Pharmaceutical Journal "Pulse". (2023). Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives as promising compounds for the therapy of alzheimer's disease.

- Frontiers in Molecular Neuroscience. (2020, August 18).

- Current Topics in Medicinal Chemistry. (2006). Lessons from the drug discovery of lapatinib, a dual ErbB1/2 tyrosine kinase inhibitor.

- IUPHAR/BPS Guide to PHARMACOLOGY. erlotinib.

- PMC.

- PMC. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).

- PMC.

- ResearchGate. Structure of reference drug Erlotinib (a well-known EGFR Inhibitor).

- PubChem. Erlotinib.

- SciSpace. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain.

- MDPI. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).

- MDPI. (2024, February 13).

- ResearchGate. (2025, August 11).

- BenchChem. The Structure-Activity Relationship of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs: A Technical Guide for Drug Discovery Professionals.

- ResearchGate. (A)

- MDPI. (2023, March 14). Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors.

- MedChemComm. (2014).

- Bioorganic & Medicinal Chemistry Letters. (2022, July 15).

- Preprints.org. (2024, August 25). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer.

- ResearchGate.

Sources

- 1. raco.cat [raco.cat]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors [mdpi.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 12. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lessons from the drug discovery of lapatinib, a dual ErbB1/2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives as promising compounds for the therapy of alzheimer's disease - Pozdnyakov - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

An In-depth Technical Guide to 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine: A Putative Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine, identified by the CAS number 477855-21-3 . While specific research on this particular molecule is limited in publicly available literature, its core structure, 4-anilino-6,7-dimethoxyquinazoline, is a well-established pharmacophore in the development of potent kinase inhibitors.[1][2][3] This guide will therefore focus on the known characteristics of this compound class to infer the probable mechanism of action, potential biological activities, and key experimental workflows for the characterization of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine. The primary audience for this guide includes researchers in medicinal chemistry, cell biology, and pharmacology who are interested in the discovery and development of novel targeted therapeutics.

Introduction and Chemical Identity

6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine is a heterocyclic organic compound with the molecular formula C20H22N4O3.[4] It belongs to the 4-anilinoquinazoline class of compounds, which are recognized for their significant biological activities, particularly as inhibitors of protein kinases.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 477855-21-3 | [4] |

| Molecular Formula | C20H22N4O3 | [4] |

| Synonyms | (6,7-dimethoxy-quinazolin-4-yl)-(4-morpholin-4-yl-phenyl)-amine; N-(6,7-dimethoxy-4-quinazolinyl)-N-(4-morpholinolinophenyl)amine; 6,7-dimethoxy-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine; 4-Quinazolinamine, 6,7-dimethoxy-N-[4-(4-morpholinyl)phenyl]- | [4] |

| Storage | 2-8°C | [4] |

Postulated Mechanism of Action: Kinase Inhibition

The 4-anilinoquinazoline scaffold is the cornerstone of several approved anticancer drugs, such as gefitinib and erlotinib, which are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] These inhibitors function by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the kinase, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and migration.[6]

Given its structure, it is highly probable that 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine also functions as a kinase inhibitor. The 6,7-dimethoxy groups on the quinazoline ring are common features in potent EGFR inhibitors.[2] The N-(4-morpholinophenyl) substituent at the 4-position likely plays a crucial role in binding to the ATP-binding pocket of a target kinase.

The EGFR Signaling Pathway: A Likely Target

The EGFR signaling pathway is a critical regulator of normal cellular processes and is frequently dysregulated in various cancers.[7][8][9] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6]

Experimental Protocols for Characterization

To elucidate the biological activity of 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine, a series of in vitro experiments are necessary. The following protocols are based on established methods for characterizing similar kinase inhibitors.

Synthesis

A plausible synthetic route for 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine involves the nucleophilic substitution of a 4-chloro-6,7-dimethoxyquinazoline intermediate with 4-morpholinoaniline.[3]

Step-by-Step Methodology:

-

Sample Preparation: Culture cells to 70-80% confluency. For ligand-induced phosphorylation studies, serum-starve the cells before treating with the inhibitor for a specified time, followed by stimulation with a growth factor like EGF. [8][10]2. Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors. [10]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. [10]4. SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. [8]6. Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. [10]7. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-EGFR) overnight at 4°C. [8][10]8. Secondary Antibody Incubation: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. [10]9. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against the total kinase and a loading control (e.g., GAPDH or β-actin). [11]

Conclusion

References

-

Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Available at: [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Available at: [Link]

-

Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). Pathway Figure OCR. Available at: [Link]

-

EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

-

Kinase inhibitors and MTT assay. Bio-protocol. Available at: [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]

-

Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. Available at: [Link]

-

novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC. Available at: [Link]

-

6,7-Dimethoxy-N-(4-Morpholinophenyl)-4-Quinazolinamine. Heterocyclic Compound-Custom Synthesis-Rlavie. Available at: [Link]

-

Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC. Available at: [Link]

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available at: [Link]

-

New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies. Available at: [Link]

-

Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 477855-21-3|6,7-Dimethoxy-N-(4-Morpholinophenyl)-4-Quinazolinamine [rlavie.com]

- 5. biorxiv.org [biorxiv.org]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Target Deconvolution of Novel Quinazoline Derivatives: A Methodological Blueprint for Phenotypic Drug Discovery

Executive Summary

The 4-anilino-quinazoline moiety is a highly privileged scaffold in medicinal chemistry, historically celebrated for its role as a potent inhibitor of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). While rationally designed quinazolines (e.g., gefitinib, erlotinib, afatinib) have transformed targeted oncology, recent phenotypic screening campaigns have uncovered novel quinazoline derivatives exhibiting broad-spectrum activities, ranging from antischistosomal to bactericidal effects.

However, the primary bottleneck in phenotypic drug discovery is target deconvolution. Without a defined mechanism of action (MoA), lead optimization is blind, and clinical translation is stalled. As application scientists, we must deploy orthogonal, unbiased proteomics to transition these compounds from phenotypic hits to validated targeted therapies. This whitepaper details the mechanistic rationale and self-validating protocols required to map the interactome of novel quinazoline derivatives.

The Quinazoline Scaffold: Mechanistic Rationale

Quinazolines typically exert their effect by mimicking the adenine ring of ATP, allowing them to anchor into the highly conserved hinge region of kinases via hydrogen bonds (e.g., with Met793 in the active site of EGFR) 1. Recent structural evolutions, such as acrylamide-functionalized quinazolines, have introduced covalent warheads capable of targeting non-kinase proteins, such as β-ketoacyl-ACP-synthase II (FabF) in pathogenic bacteria 2. Understanding whether a derivative acts reversibly or covalently dictates the downstream deconvolution strategy.

Figure 1: EGFR signaling cascade disrupted by quinazoline-mediated competitive or covalent inhibition.

Strategic Framework for Target Deconvolution

To identify the targets of novel quinazolines, we rely on two primary mass spectrometry-based workflows: Thermal Proteome Profiling (TPP) and Activity-Based Protein Profiling (ABPP).

-

Thermal Proteome Profiling (TPP): TPP relies on the biophysical principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm) 3. We utilize TPP for reversible quinazoline inhibitors because it requires no chemical modification of the drug, preserving its native cellular permeability and binding kinetics 4.

-

Activity-Based Protein Profiling (ABPP): For quinazolines equipped with electrophilic warheads (e.g., acrylamides), ABPP is the gold standard [[2]](). By appending a terminal alkyne to the quinazoline scaffold, we can utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach biotin or fluorophores post-target engagement.

Self-Validating Experimental Protocols

Protocol 1: Label-Free PISA-DIA Thermal Proteome Profiling

Traditional TPP uses multiplexed TMT labeling (DDA), which suffers from ratio compression and high costs 5. Here, we deploy Proteome Integral Solubility Alteration via Data-Independent Acquisition (PISA-DIA). By pooling the soluble fractions from the thermal gradient before LC-MS/MS, PISA-DIA mathematically integrates the area under the melting curve, vastly increasing throughput and depth 6.

Causality & Self-Validation: This protocol is self-validating through the inclusion of a vehicle control and the tracking of non-interacting structural proteins. If housekeeping proteins (e.g., GAPDH, Actin) show a thermal shift >0.5°C, the assay is flagged for global proteotoxicity rather than specific target engagement.

Step-by-Step Methodology:

-

In Situ Engagement: Culture target cells to 80% confluence. Treat with the novel quinazoline derivative (at 5x IC50) or DMSO (vehicle) for 2 hours to ensure steady-state target binding.

-

Thermal Aliquoting: Harvest and wash cells. Resuspend in PBS containing protease inhibitors. Aliquot equal volumes into a 96-well PCR plate.

-

Gradient Heating: Subject the aliquots to a thermal gradient (e.g., 37°C to 67°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

-

Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles (liquid nitrogen) and NP-40 (0.4%). Centrifuge at 100,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

-

PISA Pooling: Collect the soluble supernatant. Instead of analyzing each temperature individually, pool equal volumes of the soluble fractions from all temperatures into a single "PISA" sample per biological replicate []().

-

Digestion & DIA-MS: Reduce, alkylate, and trypsin-digest the pooled samples. Analyze via LC-MS/MS in DIA mode.

-

Bioinformatics: Calculate the integral solubility alteration (abundance difference between treated and vehicle pools). A significant positive fold-change (FDR < 0.01) indicates ligand-induced thermal stabilization.

Figure 2: PISA-DIA workflow for high-throughput, unbiased target deconvolution of quinazolines.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

For irreversible quinazolines, ABPP definitively maps the covalent binding site (e.g., Cys151 on FabF) [[2]]().

Causality & Self-Validation: To distinguish true pharmacological targets from hyper-reactive "off-target" cysteines, this protocol employs a competitive pre-incubation step. A bona fide target must demonstrate >90% signal depletion when pre-treated with the untagged parent compound, proving that binding is driven by specific pharmacophore recognition rather than stochastic electrophilic reactivity.

Step-by-Step Methodology:

-

Probe Synthesis: Synthesize an alkyne-tagged analogue of the quinazoline derivative. Ensure the tag does not abolish phenotypic activity (validate via IC50/EC50 assays).

-

Competitive Pre-incubation: Divide cell lysates into three cohorts: (A) Vehicle, (B) Alkyne-probe (1 µM), and (C) Untagged parent compound (10 µM) pre-incubation for 1 hour followed by Alkyne-probe (1 µM).

-

Click Chemistry: After 2 hours of probe incubation, perform CuAAC (Click chemistry) by adding biotin-azide, CuSO4, TCEP, and TBTA ligand. React for 1 hour at room temperature.

-

Enrichment: Precipitate proteins (methanol/chloroform) to remove unreacted probe. Resuspend and incubate with streptavidin-agarose beads for 2 hours.

-

On-Bead Digestion & LC-MS/MS: Wash beads stringently (1% SDS, 8M urea) to remove non-covalent interactors. Perform on-bead tryptic digestion and analyze peptides via LC-MS/MS.

-

Validation: Proteins enriched in Cohort B but absent in Cohort C are validated covalent targets 2.

Quantitative Benchmarking of Recent Quinazoline Derivatives

To contextualize the structure-activity relationship (SAR) of recently deconvoluted quinazolines, the following table summarizes key quantitative metrics across different targets and cell lines.

| Compound Designation | Structural Modification | Primary Target | Phenotypic Efficacy (IC50 / EC50) | Reference Drug Comparison |

| Compound 24 | Sulfamoyl-aryl + 4-carbon linker | EGFR (WT) / EGFR (T790M) | A549: 6.54 µM / T790M: 1.94 µM | Gefitinib (A549): 15.59 µM 1 |

| Compound 4i | Quinazoline-fused thiazole | EGFR | MCF-7: 2.86 µM / HepG2: 5.91 µM | Erlotinib (Noted as less intense) 7 |

| Compound 7a | Acrylamide-functionalized | FabF (Cys151) | X. oryzae: 13.20 µM (EC50) | Bismerthiazol (Lower efficacy) 2 |

Table 1: Comparative efficacy of novel quinazoline derivatives against specific targets and cell lines.

Conclusion

The quinazoline scaffold remains a versatile engine for drug discovery, evolving far beyond canonical EGFR inhibition. By integrating rigorous, self-validating proteomics workflows like PISA-DIA TPP and competitive ABPP, researchers can confidently bridge the gap between phenotypic screening hits and mechanistically defined lead compounds. This analytical rigor ensures that only high-confidence, on-target modulators advance into preclinical development.

References

- Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Source: nih.

- Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy | Source: orientjchem.

- Title: Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes | Source: nih.

- Title: Improved drug target deconvolution with PISA‐DIA using an extended, overlapping temperature gradient | Source: researchgate.

- Title: Cellular thermal shift assay: an approach to identify and assess protein target engagement | Source: tandfonline.

- Title: Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery | Source: nih.

- Title: Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Source: springernature.

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

Application Note: High-Throughput Screening of Quinazoline Compounds for EGFR Kinase Inhibition

Introduction: Targeting EGFR with Quinazoline Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] This makes EGFR a highly validated and critical target for oncology drug discovery.[2]

Quinazoline-based small molecules have emerged as a prominent class of EGFR inhibitors.[4] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket within the kinase domain of EGFR.[5] This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor growth and survival.[6] The quinazoline scaffold has proven to be a favorable structural backbone for developing potent and selective EGFR tyrosine kinase inhibitors (TKIs), leading to the development of several generations of approved drugs.[4][7]

This application note provides a detailed, field-proven protocol for an in vitro biochemical assay to determine the inhibitory activity of quinazoline-based compounds against the EGFR kinase. The described methodology, utilizing the ADP-Glo™ Kinase Assay, offers a robust, sensitive, and high-throughput-compatible solution for screening and characterizing potential EGFR inhibitors.

Scientific Principles of the Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[6][8] The assay is performed in two steps:

-

Kinase Reaction: The recombinant EGFR enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to a suitable substrate, typically a synthetic peptide like Poly(Glu, Tyr) 4:1.[9] This reaction produces ADP as a byproduct. The presence of an inhibitory compound, such as a quinazoline derivative, will reduce the rate of this reaction.

-

ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[6] Subsequently, a "Kinase Detection Reagent" is added, which contains enzymes that convert the generated ADP back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the initial amount of ADP generated.[5] Therefore, a lower luminescence signal indicates a higher degree of EGFR inhibition by the test compound.

Visualizing the EGFR Signaling Pathway and Inhibition

To understand the context of this assay, it is crucial to visualize the EGFR signaling pathway and the point of intervention for quinazoline inhibitors.

Caption: EGFR signaling and the mechanism of quinazoline inhibitors.

Detailed Experimental Protocol: Biochemical EGFR Kinase Inhibition Assay

This protocol is designed for a 96-well or 384-well plate format, making it suitable for high-throughput screening.

Materials and Reagents

-

Recombinant Human EGFR Kinase (wild-type or mutant, e.g., T790M/L858R)[10]

-

Kinase Substrate: Poly(Glu, Tyr) 4:1 peptide[9]

-

Adenosine Triphosphate (ATP), high purity

-

Test Quinazoline Compounds

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)[6]

-

DMSO (Dimethyl Sulfoxide), molecular biology grade

-

White, opaque multi-well plates (96-well or 384-well)

-

Plate-reading luminometer

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a 10 mM stock solution of each quinazoline test compound in 100% DMSO.

-

Create a serial dilution series of each compound in DMSO. A 10-point, 3-fold dilution series is common, starting from 1 mM.

-

Further dilute these DMSO stocks into the kinase assay buffer to create the final working concentrations. Crucial Insight: The final DMSO concentration in the reaction well should not exceed 1% to avoid significant effects on enzyme activity.[11]

-

-

Reagent and Master Mix Preparation:

-

Thaw all reagents on ice.

-

Prepare a kinase reaction master mix containing the Poly(Glu, Tyr) substrate and ATP in the kinase assay buffer. The final concentration of ATP should ideally be at or near its Km value for EGFR to ensure sensitive detection of ATP-competitive inhibitors.[12]

-

Dilute the recombinant EGFR enzyme to the desired working concentration in the kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Plate Setup:

-

Initiation and Incubation of Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of the diluted EGFR enzyme to each well, bringing the total reaction volume to 25 µL.[6]

-

Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

-

Incubate the plate at 30°C for 60 minutes.[6] Expert Tip: Incubation time can be optimized. A shorter time may be suitable for highly active enzymes, while a longer time can increase the signal window for less active enzymes.

-

-

ADP Detection:

-

After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[6]

-

Incubate the plate at room temperature for 40 minutes.[6]

-

Add 50 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and initiate the luminescence reaction.[6]

-

Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.[6]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Experimental Workflow Visualization

Caption: Experimental workflow for the EGFR kinase inhibition assay.

Data Analysis and Presentation

Calculating Percent Inhibition

The raw luminescence data should first be corrected by subtracting the background luminescence (from the "no enzyme" control wells). The percent inhibition for each compound concentration is then calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R).

-

The IC50 value is determined from the fitted curve.

Quantitative Data Summary Table

The results for a series of quinazoline compounds can be summarized in a table for easy comparison.

| Compound ID | Target EGFR Mutant | IC50 (nM) | Hill Slope | R² of Curve Fit |

| Gefitinib (Control) | Wild-Type | 15.2 | 1.1 | 0.995 |

| Quinazoline A | Wild-Type | 8.7 | 1.3 | 0.992 |

| Quinazoline B | Wild-Type | 124.5 | 0.9 | 0.987 |

| Osimertinib (Control) | T790M/L858R | 1.2 | 1.0 | 0.998 |

| Quinazoline C | T790M/L858R | 25.8 | 1.2 | 0.990 |

| Quinazoline D | T790M/L858R | 3.1 | 1.1 | 0.996 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Trustworthiness and Self-Validation

To ensure the trustworthiness and validity of the results, the following controls should be included in every assay plate:

-

No-Inhibitor Control (0% Inhibition): Contains all reaction components except the test inhibitor (DMSO vehicle is added instead). This represents the maximum enzyme activity.

-

No-Enzyme Control (100% Inhibition/Background): Contains all reaction components except the EGFR enzyme. This measures the background signal of the assay.

-

Reference Inhibitor Control: A well-characterized EGFR inhibitor (e.g., Gefitinib for wild-type EGFR, Osimertinib for mutant EGFR) should be run in parallel to validate the assay performance and allow for comparison of relative potencies.

Conclusion and Field-Proven Insights

The protocol detailed in this application note provides a robust and reliable method for determining the inhibitory potency of quinazoline compounds against EGFR kinase. By carefully controlling experimental variables and including appropriate controls, researchers can generate high-quality, reproducible data suitable for lead optimization and structure-activity relationship (SAR) studies.

Expert Insight: When screening against resistance-conferring mutants like T790M, it is crucial to also test against wild-type EGFR to determine the selectivity profile of the compounds.[7] A highly selective inhibitor for the mutant form is often desirable to minimize off-target effects and toxicity associated with inhibiting wild-type EGFR in healthy tissues.[7] Furthermore, transitioning promising hits from biochemical assays to cell-based assays is a critical next step to evaluate compound potency in a more physiologically relevant context.[2][13]

References

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

-

Mimura, N., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 3768-3774. Available at: [Link]

-

Ghosh, G., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ASSAY and Drug Development Technologies, 13(7), 417-425. Available at: [Link]

-

Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

-

Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from [Link]

-

Adottu, P., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. Available at: [Link]

-

Zubair, T., & Bandyopadhyay, D. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Chemical Reviews, 7(1), 1-20. Available at: [Link]

-

Plenker, D., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. RSC Medicinal Chemistry, 13(12), 1547-1554. Available at: [Link]

-

Schubert, M., et al. (2021). PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Journal of Molecular Biology, 433(22), 167210. Available at: [Link]

-

Sonousi, A., et al. (2022). Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. Chemical and Pharmaceutical Bulletin, 70(11), 785-796. Available at: [Link]

-

Varkondi, E., et al. (2008). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Journal of Receptor and Signal Transduction Research, 28(1-2), 143-153. Available at: [Link]

-

Stuhlmiller, T. J., et al. (2015). Type II EGFR kinase inhibitors more effectively displace ATP from the EGFR KD of EGFR ectodomain mutants than type I inhibitors. Oncotarget, 6(20), 17936-17947. Available at: [Link]

-

Indigo Biosciences. (n.d.). Human EGFR1 Reporter Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. Retrieved from [Link]

-

BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2018). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 23(7), 1729. Available at: [Link]

-

Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521-527. Available at: [Link]

-

ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays. Retrieved from [Link]

-

Cashido. (n.d.). Thermo Fisher Scientific LanthaScreen Eu-anti-GST Antibody, 25 ug. Retrieved from [Link]

-

Wang, X., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 724. Available at: [Link]

-

ResearchGate. (n.d.). (A) IC50 values of EGFR inhibitors against non-small cell lung cancer.... Retrieved from [Link]

-

Wu, J., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1084-1094. Available at: [Link]

-

Riely, G. J., et al. (2009). Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. Clinical Cancer Research, 15(24), 7470-7476. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]

- 10. Promega ADP-Glo Kinase Assay + EGFR (T790M, L858R) Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. rsc.org [rsc.org]

- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

HCT116 cell line protocol for anticancer screening of quinazolines

Topic: High-Throughput Anticancer Screening of Quinazoline Derivatives Using the HCT116 Human Colon Carcinoma Cell Line

Introduction

The HCT116 cell line, derived from a human colorectal carcinoma, is a cornerstone model in oncological research, prized for its well-characterized genetic landscape, including a mutation in the KRAS proto-oncogene.[1][2] Its epithelial morphology and robust growth as an adherent monolayer make it an ideal platform for in vitro screening of potential therapeutic agents.[3][4] Quinazolines and their derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[5] Many function as potent inhibitors of protein tyrosine kinases, which are critical components of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[6][7][8]

This guide provides a comprehensive, field-proven framework for researchers engaged in the discovery and validation of novel quinazoline-based anticancer compounds. We will detail robust protocols for the culture and maintenance of the HCT116 cell line, a primary cytotoxicity screening workflow using the Sulforhodamine B (SRB) assay, and subsequent mechanistic assays to probe the effects of lead compounds on cell cycle progression and apoptosis. The methodologies are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data.

Scientific Background

The HCT116 Cell Line: A Model for Colorectal Cancer